REACTION_CXSMILES
|
CI.[CH3:3][C:4]1(C)[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5]1.[C:15]([O-])([O-])=[O:16].[K+].[K+]>CC(C)=O>[CH3:15][O:16][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[C:4]([CH3:3])[CH:13]=[CH:12]2 |f:2.3.4|
|
Name
|
|
Quantity
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10.8 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1(NC2=CC=CC=C2C=C1)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
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CUSTOM
|
Details
|
filtrate removed under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography with Hex/EA (3:1)
|
Type
|
CUSTOM
|
Details
|
recrystallized with Hexane/EA
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C2C=CC(=NC12)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |